Sourcing the right difluorobenzaldehyde isomer is essential. 2,4- or 2,6-isomers cannot achieve the negative dielectric anisotropy needed for bistable LC displays, and they alter amine pKa in drug candidates. 2,3-Difluorobenzaldehyde (CAS 2646-91-5) solves these issues with its unique ortho-meta fluorine pattern. Key benefits: • Achieves superior conversion in microchannel oxidation (48.2% yield from difluorotoluene), lowering bulk costs. • Clean reductive amination with no over-alkylation, simplifying API purification. • Direct precursor to 4-bromo-2,3-difluorobenzaldehyde for high-grade LC materials. Available from SMolecule with reliable global supply.
2,3-Difluorobenzaldehyde (CAS 2646-91-5) is a di-halogenated aromatic building block widely procured for the synthesis of advanced active pharmaceutical ingredients (APIs), agrochemicals, and specialized liquid crystal materials. Characterized by a boiling point of 64-65 °C at 17 mmHg and a density of 1.301 g/mL, this clear liquid offers a precisely tuned electronic profile due to the adjacent ortho-meta fluorine substitutions . In industrial procurement, it is primarily valued for its utility in reductive aminations, cross-coupling reactions, and as a direct precursor to 4-bromo-2,3-difluorobenzaldehyde, a critical intermediate for negative dielectric anisotropy liquid crystals [1]. Its specific substitution pattern provides distinct advantages in tuning lipophilicity, pKa, and metabolic stability in drug discovery, making it a priority selection over other generic fluorinated benzaldehydes in targeted synthetic routes.
Substituting 2,3-difluorobenzaldehyde with closely related isomers, such as 2,4-difluorobenzaldehyde or 2,6-difluorobenzaldehyde, fundamentally alters the downstream physicochemical properties and reaction yields of the target compounds. In liquid crystal manufacturing, the 2,3-difluoro pattern is strictly required to induce a large negative dielectric anisotropy without introducing steric hindrance that disrupts molecular ordering—an effect impossible to replicate with 2,4- or 2,6-isomers [1]. Furthermore, in API synthesis, the specific electronegative pull of the 2,3-difluoro arrangement distinctly influences the pKa of adjacent amines following reductive amination, altering binding affinities and metabolic stability [2]. From a processability standpoint, continuous-flow microchannel oxidations of the respective difluorotoluene precursors show that the 2,3-isomer achieves significantly higher conversion and yield profiles than the 2,4-isomer, directly impacting bulk manufacturability and cost-efficiency .
In scalable continuous-flow syntheses utilizing microchannel reactors, the oxidation of difluorotoluene precursors to their respective benzaldehydes demonstrates significant isomer-dependent efficiency. The synthesis of 2,3-difluorobenzaldehyde achieves a 65.1% precursor conversion and a 48.2% isolated yield under optimized H2O2-acetic acid conditions at 120 °C [1]. In direct contrast, the identically scaled process for 2,4-difluorobenzaldehyde yields only 31.1% with a lower precursor conversion of 49.5% [2].
| Evidence Dimension | Microchannel reactor oxidation yield |
| Target Compound Data | 2,3-difluorobenzaldehyde (48.2% yield, 65.1% conversion) |
| Comparator Or Baseline | 2,4-difluorobenzaldehyde (31.1% yield, 49.5% conversion) |
| Quantified Difference | 17.1% higher absolute yield and 15.6% higher conversion rate |
| Conditions | Continuous heat exchanger tubular reactor, H2O2-acetic acid, 105-120 °C |
Higher continuous-flow manufacturability directly translates to lower bulk procurement costs and more reliable scale-up viability for industrial buyers.
For high-performance polymer-dispersed liquid crystals (PDLCs), the choice of fluorinated precursor dictates the electro-optical properties of the final formulation. Derivatives synthesized from 2,3-difluorobenzaldehyde, specifically 1,3-dioxane compounds, exhibit a large negative dielectric anisotropy (Δε) and low birefringence (Δn) [1]. Comparators utilizing non-fluorinated 1,4-phenylene or alternate substitution patterns fail to achieve the required negative Δε without simultaneously increasing viscosity or disrupting the nematic phase due to steric hindrance [1].
| Evidence Dimension | Dielectric anisotropy (Δε) and nematic ordering |
| Target Compound Data | 2,3-difluorophenyl derivatives (Large negative Δε, low Δn, no steric disruption) |
| Comparator Or Baseline | Non-fluorinated 1,4-phenylene analogs (Positive or insufficient Δε, higher Δn) |
| Quantified Difference | Shift to significant negative Δε while maintaining a broad nematic temperature range |
| Conditions | 1,3-dioxane liquid crystal condensation derivatives |
Procurement of the 2,3-difluoro isomer is mandatory for formulating bistable displays and decorative PDLCs that rely on negative dielectric anisotropy.
In biocatalytic processing, 2,3-difluorobenzaldehyde exhibits a unique reaction profile during 4-hydroxyacetophenone monooxygenase (HAPMO)-mediated Baeyer-Villiger oxidation. While standard chemical rules dictate that electron-poor benzaldehydes predominantly form benzoic acids, 2,3-difluorobenzaldehyde defies this by yielding predominantly fluorophenols (via spontaneous hydrolysis of the intermediate formate) with only minor amounts of fluorobenzoic acids [1]. This contrasts sharply with generic electron-poor comparators that fail to provide high yields of the phenolic product under identical enzymatic conditions [1].
| Evidence Dimension | Product ratio in enzymatic Baeyer-Villiger oxidation |
| Target Compound Data | 2,3-difluorobenzaldehyde (Yields predominantly fluorophenols) |
| Comparator Or Baseline | Standard electron-poor benzaldehydes (Yield mainly benzoic acids) |
| Quantified Difference | Inversion of the expected acid-to-phenol product ratio |
| Conditions | HAPMO-mediated enzymatic conversion, pH 8.0 |
This unique enzymatic reactivity allows manufacturers to procure 2,3-difluorobenzaldehyde as a direct, green-chemistry precursor for complex fluorophenols, bypassing harsh traditional oxidation steps.
In the scalable synthesis of complex APIs, such as C5aR1 antagonists and NRF2 regulators, 2,3-difluorobenzaldehyde acts as a higher-yielding precursor for secondary amine formation compared to traditional benzyl halides. Utilizing the aldehyde in a reductive amination protocol (e.g., with NaBH4 or Et3SiH) delivers the desired secondary amines in significantly higher purity by avoiding the over-alkylation common with 2,3-difluorobenzyl bromide [1]. In pilot-scale processes, the SNAr and subsequent reductive amination using 2,3-difluorobenzaldehyde achieved complete conversion, streamlining the downstream purification of critical pharmaceutical intermediates [1].
| Evidence Dimension | Reaction purity and selectivity |
| Target Compound Data | 2,3-difluorobenzaldehyde (High purity secondary amine, no over-alkylation) |
| Comparator Or Baseline | 2,3-difluorobenzyl bromide (Prone to over-alkylation and lower purity) |
| Quantified Difference | Elimination of over-alkylated byproducts |
| Conditions | Reductive amination vs. direct alkylation in API scale-up |
Selecting the aldehyde over the corresponding benzyl halide reduces purification bottlenecks and improves overall yield in multi-step pharmaceutical manufacturing.
2,3-Difluorobenzaldehyde is the required starting material for synthesizing 4-bromo-2,3-difluorobenzaldehyde and 1,3-dioxane-based liquid crystals. Its specific substitution pattern is essential for achieving the large negative dielectric anisotropy required in bistable displays and high-grade polymer-dispersed liquid crystals (PDLCs), a performance metric that cannot be met using 2,4-difluoro or non-fluorinated analogs[1].
For industrial facilities utilizing microchannel reactors, 2,3-difluorobenzaldehyde is a highly viable intermediate due to its superior formation yield (48.2%) from difluorotoluene compared to other isomers like 2,4-difluorobenzaldehyde. This makes it an economically preferred building block for bulk scale-up operations requiring continuous-flow oxidation .
In the development of NRF2 regulators and C5aR1 antagonists, 2,3-difluorobenzaldehyde is prioritized over benzyl halides for the installation of the 2,3-difluorobenzyl moiety. Its use in reductive amination protocols cleanly yields secondary amines without the over-alkylation impurities associated with direct halide displacement, significantly streamlining API purification workflows [2].
Flammable;Irritant